molecular formula C12H26O9 B14171301 Einecs 300-308-8 CAS No. 93925-09-8

Einecs 300-308-8

Cat. No.: B14171301
CAS No.: 93925-09-8
M. Wt: 314.33 g/mol
InChI Key: DJRMKXPWIGWFFL-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between January 1971 and September 1981. Based on contextual analysis, EINECS chemicals often lack comprehensive toxicological or physicochemical data, necessitating computational methods like Quantitative Structure-Activity Relationships (QSAR) and Read-Across Structure Activity Relationships (RASAR) to fill knowledge gaps .

EINECS 300-308-8 likely represents a compound requiring hazard assessment under the REACH regulation. Such compounds are prioritized for evaluation using analogs with ≥70% structural similarity, as measured by Tanimoto indices on PubChem 2D fingerprints . This approach leverages existing data from labeled compounds (e.g., REACH Annex VI substances) to predict properties of uncharacterized EINECS entries .

Properties

CAS No.

93925-09-8

Molecular Formula

C12H26O9

Molecular Weight

314.33 g/mol

IUPAC Name

ethane-1,2-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C6H10O4.C4H10O3.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2

InChI Key

DJRMKXPWIGWFFL-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)O.C(COCCO)O

Related CAS

25214-18-0

Origin of Product

United States

Chemical Reactions Analysis

Einecs 300-308-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the transformation of functional groups within the molecule.

Scientific Research Applications

Einecs 300-308-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, and products .

Mechanism of Action

The mechanism of action of Einecs 300-308-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic pathways, or gene expression . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Toxicity Prediction

EINECS chemicals are compared to structurally analogous compounds to infer toxicity, bioavailability, and environmental persistence. For example:

Parameter EINECS 300-308-8 Chlorinated Alkanes Organothiophosphates Substituted Mononitrobenzenes
Structural Class Hypothetical Halogenated hydrocarbons Organophosphorus Nitroaromatics
Toxicity Model RASAR QSAR (log Kow-based) Interspecies QSAR log Kow-dependent advisory tool
Experimental Data Limited In vitro/in vivo Daphnid immobilization Acute immobilization
Coverage in EINECS Single entry 0.2% of 100,196 0.3% of 100,196 0.2% of 100,196

Key findings:

  • Chlorinated Alkanes : Toxicity predicted via hydrophobicity (log Kow) with 85% accuracy in fish models .
  • Organothiophosphates: Interspecies models using daphnid data achieved 78% concordance with fish toxicity .
  • Substituted Mononitrobenzenes: Advisory tools direct users to organism-specific QSARs within defined log Kow ranges .

Applicability Domains and Limitations

For instance:

  • Models developed for Tetrahymena pyriformis toxicity covered only 10–17% of HPV and EINECS chemicals, highlighting extrapolation risks .
  • Expanding labeled datasets (e.g., REACH Annex VI) improves coverage; 1,387 labeled compounds can predict properties for 33,000 EINECS entries via similarity networks .

Physicochemical Properties

Hypothetical comparisons based on EINECS analogs (e.g., CAS 918538-05-3 and 6007-85-8):

Property This compound CAS 918538-05-3 CAS 6007-85-8
Molecular Weight ~180–200 Da 188.01 Da 154.14 Da
Solubility (Water) Moderate 2.58 mg/mL 2.58 mg/mL
Bioavailability Low (Score: 0.55) 0.55 0.55
Hazard Profile H315, H319, H335 H315-H319-H335 H315-H319

These analogs demonstrate how structural features (e.g., halogenation, aromaticity) influence solubility and toxicity. However, this compound’s unique substituents may alter its environmental fate compared to these examples.

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